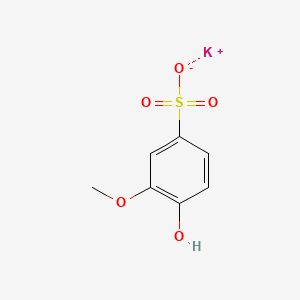

Potassium 4-Hydroxy-3-methoxybenzenesulfonate

Descripción general

Descripción

Es comúnmente utilizado en medicina como expectorante para diluir la mucosidad en los pulmones y reducir la congestión torácica . Este compuesto se deriva del guaiacol, que es un compuesto fenólico que contiene un grupo funcional metoxi.

Mecanismo De Acción

El sulfogaiacol ejerce sus efectos estimulando la mucosa bronquial, lo que lleva a un aumento de la secreción glandular y al adelgazamiento de la mucosidad. Esto facilita la expulsión de la mucosidad del tracto respiratorio. Los objetivos moleculares y las vías involucradas incluyen la activación de las células productoras de mucina y la modulación de los canales iónicos en el epitelio respiratorio .

Compuestos Similares:

Guaiacol: Un compuesto fenólico con un grupo funcional metoxi, utilizado como precursor del sulfogaiacol.

Ácido Guaiacolsulfónico: Otro nombre para el sulfogaiacol, destacando su grupo ácido sulfónico.

Mequinol: Un metoxi fenol similar al guaiacol pero con diferentes aplicaciones.

Singularidad: El sulfogaiacol es único debido a su doble funcionalidad como compuesto fenólico y ácido sulfónico. Esta combinación le permite participar en una amplia gama de reacciones químicas y lo hace particularmente eficaz como expectorante en aplicaciones médicas .

Análisis Bioquímico

Biochemical Properties

Potassium 4-Hydroxy-3-methoxybenzenesulfonate plays a significant role in biochemical reactions, particularly in the respiratory system. It interacts with enzymes and proteins involved in mucus production and secretion. The compound increases the volume of secretions in the respiratory tract, facilitating their removal by ciliary action and coughing . It is known to interact with mucin proteins, which are responsible for the viscosity of mucus, thereby reducing its thickness and making it easier to expel .

Cellular Effects

This compound affects various types of cells and cellular processes. In respiratory epithelial cells, it enhances mucus secretion and reduces mucus viscosity, aiding in the clearance of mucus from the airways . The compound also influences cell signaling pathways related to mucus production and secretion. Additionally, it may impact gene expression related to mucin production, thereby modulating the overall mucus production in the respiratory tract .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with mucin proteins and enzymes involved in mucus production. The compound binds to mucin proteins, reducing their viscosity and facilitating their removal from the respiratory tract . It may also inhibit or activate specific enzymes involved in mucus production, thereby modulating the overall mucus secretion process . Additionally, the compound may influence gene expression related to mucin production, further affecting mucus production and secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its efficacy over extended periods . Long-term studies have shown that the compound continues to reduce mucus viscosity and enhance mucus clearance over time . Prolonged exposure to high concentrations may lead to cellular adaptations, potentially reducing its effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low to moderate doses, the compound effectively reduces mucus viscosity and enhances mucus clearance without causing significant adverse effects . At high doses, it may cause toxicity and adverse effects, such as irritation of the respiratory tract and potential damage to respiratory epithelial cells . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its beneficial effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to mucus production and secretion. It interacts with enzymes and cofactors involved in the synthesis and degradation of mucin proteins . The compound may also affect metabolic flux and metabolite levels related to mucus production, thereby modulating the overall mucus secretion process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is primarily localized in the respiratory tract, where it exerts its effects on mucus production and secretion . It may also accumulate in specific cellular compartments, influencing its overall efficacy and activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the respiratory epithelial cells . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these cells is crucial for its activity and function in reducing mucus viscosity and enhancing mucus clearance .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del sulfogaiacol implica varios pasos. Un método incluye el uso de ácido sulfúrico como solvente y agente sulfatante. El proceso comienza enfriando la mezcla a -5°C a 10°C, luego agregando o-dimetoxi benceno. La mezcla se calienta y se agita, seguido de la adición de óxido de calcio o carbonato de calcio para regular el valor de pH. La mezcla de reacción se filtra para obtener 3,4-dimetoxi benceno sulfonato de calcio. Este intermedio se trata luego con un ácido de Lewis, se calienta a 60-100°C y se hace reaccionar durante 2-5 horas. La mezcla se enfría a 20-30°C para obtener una mezcla de 3-hidroxi-4-metoxi benceno sulfonato de calcio y 4-hidroxi-3-metoxi benceno sulfonato de calcio. Finalmente, se agrega carbonato de potasio, bicarbonato de potasio o hidróxido de potasio, y la mezcla se calienta a 50-100°C, se hace reaccionar durante 2-10 horas, se enfría a -10°C a 0°C y se filtra para obtener sulfogaiacol .

Métodos de Producción Industrial: La producción industrial del sulfogaiacol sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Las condiciones de reacción se controlan para asegurar un alto rendimiento y pureza del producto final. El proceso es respetuoso con el medio ambiente y adecuado para la producción industrial a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: El sulfogaiacol sufre varias reacciones químicas, que incluyen:

Oxidación: El sulfogaiacol se puede oxidar para formar derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir el sulfogaiacol en sus derivados de alcohol correspondientes.

Sustitución: El sulfogaiacol puede sufrir reacciones de sustitución donde el grupo ácido sulfónico es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen derivados de ácido sulfónico, derivados de alcohol y compuestos aromáticos sustituidos .

Aplicaciones Científicas De Investigación

El sulfogaiacol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como reactivo en síntesis orgánica y como intermedio en la producción de otros compuestos químicos.

Biología: Estudiado por sus efectos en sistemas biológicos y su potencial como agente terapéutico.

Medicina: Comúnmente utilizado como expectorante en jarabes para la tos y otros medicamentos respiratorios.

Industria: Utilizado en la producción de varios productos químicos industriales y como componente en ciertas formulaciones

Comparación Con Compuestos Similares

Guaiacol: A phenolic compound with a methoxy functional group, used as a precursor to sulfogaiacol.

Guaiacolsulfonic Acid: Another name for sulfogaiacol, highlighting its sulfonic acid group.

Mequinol: A methoxyphenol similar to guaiacol but with different applications.

Uniqueness: Sulfogaiacol is unique due to its dual functionality as both a phenolic compound and a sulfonic acid. This combination allows it to participate in a wide range of chemical reactions and makes it particularly effective as an expectorant in medical applications .

Propiedades

Número CAS |

16241-25-1 |

|---|---|

Fórmula molecular |

C7H8KO5S |

Peso molecular |

243.30 g/mol |

Nombre IUPAC |

potassium;4-hydroxy-3-methoxybenzenesulfonate |

InChI |

InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11); |

Clave InChI |

UQLUGIAIXOWYBP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.[K+] |

SMILES canónico |

COC1=C(C=CC(=C1)S(=O)(=O)O)O.[K] |

Sinónimos |

guaiacolsulfonate potassium guaiacolsulfonic acid guaiacolsulfonic acid, monopotassium salt potassium guaiacolsulfonate Thiocol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

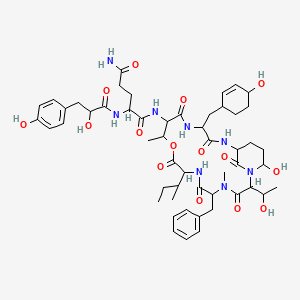

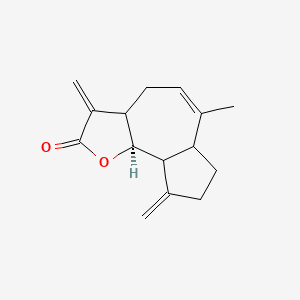

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)

![(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)

![4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol](/img/structure/B1264598.png)

![4-[[(3S,5S,6R,9S)-6-(4-hydroxyphenyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodecane-5-carbonyl]amino]butyl-trimethylazanium](/img/structure/B1264599.png)

![(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1264602.png)